molecular formula C20H26N4O2S2 B2675599 N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 393838-72-7

N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide

Cat. No. B2675599
M. Wt: 418.57
InChI Key: CMTUSJAIJRPBDY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It is sparingly soluble in water and soluble in ethanol . The exact boiling point, refractive index, and specific gravity are not available in the search results .

Scientific Research Applications

Thiadiazole Derivatives in Drug Design

Thiadiazole derivatives are prominent in medicinal chemistry due to their diverse biological activities. These compounds have been explored for antimicrobial, anticancer, and antidiabetic properties. For example, 2,4‐Thiazolidinediones (TZDs) are a notable class of thiadiazole derivatives widely studied for their antidiabetic activity, acting as PPARγ agonists. The versatility of thiadiazole scaffolds allows for the development of novel therapeutic agents through structural modifications at specific positions on the core structure (Singh et al., 2022).

Cyclohexane Derivatives in Synthetic Chemistry

Cyclohexane derivatives play a crucial role in organic and pharmaceutical synthesis, serving as building blocks for more complex molecules. Their reactions and transformations are key in the synthesis of various heterocyclic compounds. For example, studies on the aromatization of cycloheptane and ethylcyclopentane over platinum-alumina catalysts have contributed to understanding the mechanisms of aromatic compound formation, highlighting the importance of cycloalkanes in catalytic processes (Pines & Nogueira, 1981).

properties

IUPAC Name

N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c25-17(13-7-3-1-4-8-13)23-19-21-15(11-27-19)16-12-28-20(22-16)24-18(26)14-9-5-2-6-10-14/h11-14H,1-10H2,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTUSJAIJRPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide

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